

A Comparative Guide to the Selectivity Profiles of Eganelisib and Idelalisib

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Compound of Interest

Compound Name: *Eganelisib*

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This guide provides an objective comparison of the selectivity profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, **Eganelisib** (IPI-549) and Idelalisib (CAL-101/Zydelig). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The Class I PI3Ks, comprising α , β , γ , and δ isoforms, are particularly important in cancer and immunology. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, making them attractive targets for hematological malignancies and inflammatory diseases.[1]

Eganelisib is a first-in-class, highly selective inhibitor of the PI3K-gamma (PI3K γ) isoform.[2][3] Its mechanism of action involves the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive to an immune-activating phenotype, thereby enhancing anti-tumor immunity.[4] Idelalisib is a selective inhibitor of the PI3K-delta (PI3K δ) isoform.[5] It primarily functions by inducing apoptosis in malignant B-cells and inhibiting signaling pathways crucial for their survival and proliferation, such as the B-cell receptor (BCR) pathway.[1][6]

Data Presentation: Quantitative Selectivity Profiles

The following tables summarize the in vitro inhibitory activities of **Eganelisib** and Idelalisib against the Class I PI3K isoforms. This quantitative data provides a direct comparison of their potency and selectivity.

Table 1: **Eganelisib** (IPI-549) Inhibitory Potency (IC₅₀, nM)

PI3K Isoform	Biochemical IC ₅₀ (nM)	Cellular IC ₅₀ (nM)
PI3K α	3200	250
PI3K β	3500	240
PI3K γ	16	1.6
PI3K δ	>8400	180

Data sourced from MedKoo Biosciences product datasheet.

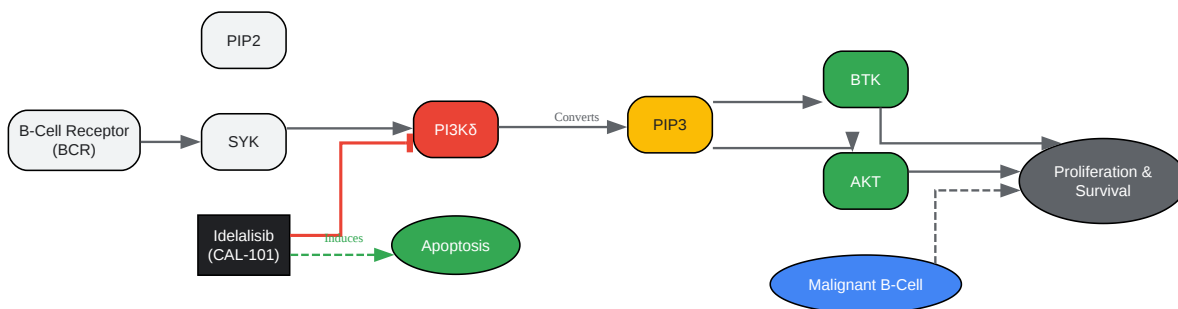
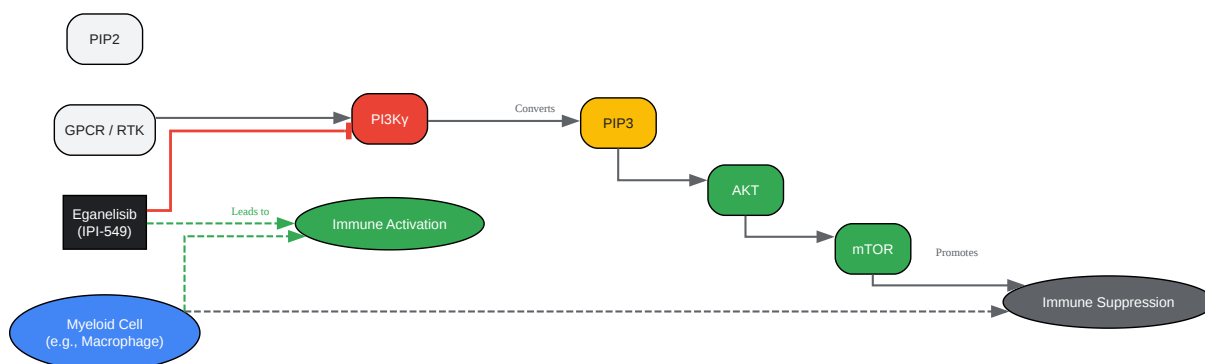
Table 2: Idelalisib (CAL-101) Inhibitory Potency (IC₅₀, nM)

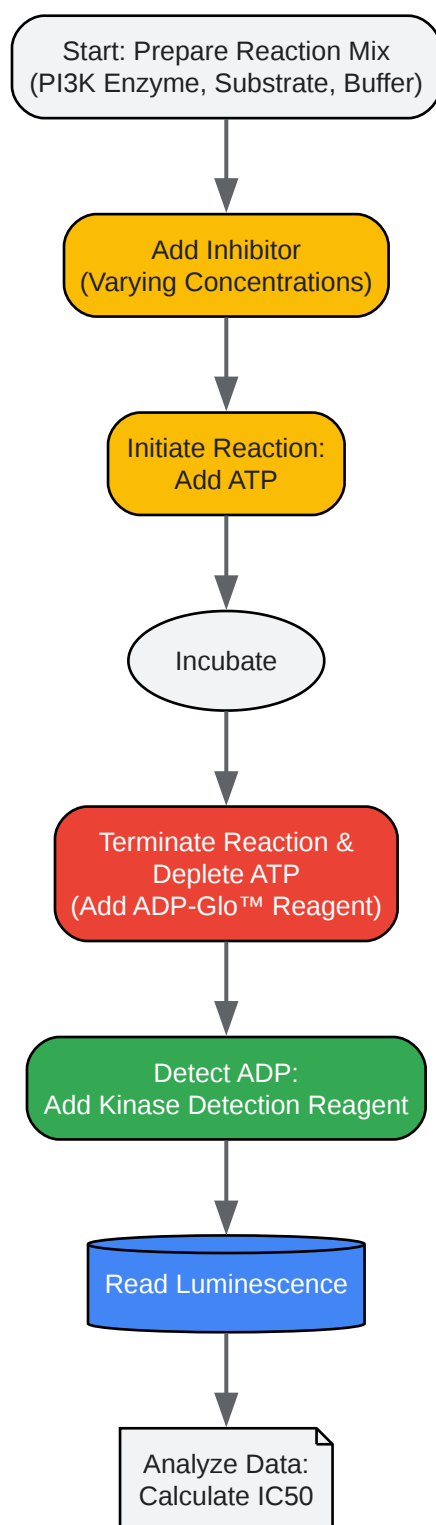
PI3K Isoform	Biochemical IC ₅₀ (nM)
PI3K α	>1089
PI3K β	>664
PI3K γ	89
PI3K δ	2.5

Data sourced from Selleck Chemicals and Characterization of selective and potent PI3K δ inhibitor (PI3KD-IN-015) for B-Cell malignances.[\[7\]](#)

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by **Eganelisib** and Idelalisib.





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